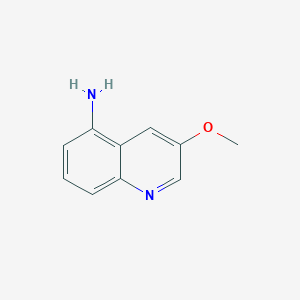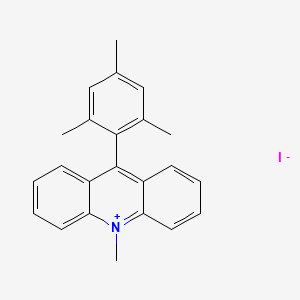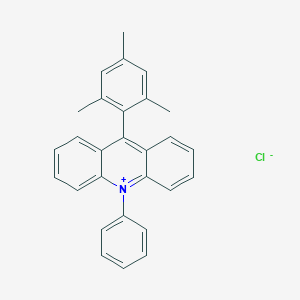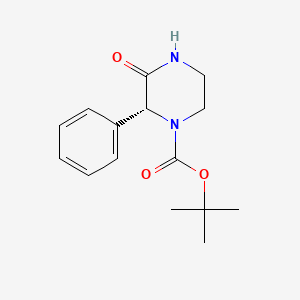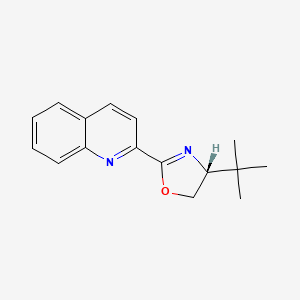
(R)-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole
Descripción general
Descripción
(R)-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C16H18N2O and its molecular weight is 254.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-tumor Applications : The compound has been used in synthesizing analogues of the marine anti-tumor agent curacin A (Martin, Mann, & Sageot, 1999).
Drug Disposition and Receptor Binding Studies : The synthesis of related compounds provides labeled forms useful in drug disposition and receptor binding studies (Heier et al., 1996).
Asymmetric Hydrogenation in Pharmaceutical Production : Rhodium complexes of tert-butylmethylphosphino ligands, related to the compound , show high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This is significant for preparing chiral pharmaceutical ingredients (Imamoto et al., 2012).
Biological Effects : Synthesized derivatives of the compound exhibit a wide range of biological effects and are low-toxic (Kaplaushenko, 2016).
Chemical Research Applications : The compound and its derivatives can be used in analyzing triazole oxide structures and their reactions (Zelenov et al., 2014).
Synthesis of Fused Heterocyclic Systems : It can be used in synthesizing new fused heterocyclic systems, aminophenols, and phenoxazines (Bang et al., 2009).
Cancer Cell Growth Inhibition : Benzotriazole-containing quinolines related to this compound showed pronounced cancer cell growth inhibitory effects (Korcz et al., 2018).
Antimicrobial Activity : Some synthesized derivatives exhibit antimicrobial activity, useful in anti-infective treatments (Sanna et al., 1990).
Antimalarial Drug Candidate : N-tert-Butyl isoquine, a derivative, is an effective 4-aminoquinoline antimalarial drug candidate with excellent activity against Plasmodium falciparum (O’Neill et al., 2009).
Anticancer Activity : Halogenated derivatives show anticancer activity, inhibiting human epidermoid carcinoma and human breast carcinoma cell growth (Bang et al., 2015).
Propiedades
IUPAC Name |
(4R)-4-tert-butyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)14-10-19-15(18-14)13-9-8-11-6-4-5-7-12(11)17-13/h4-9,14H,10H2,1-3H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECIAWBAXVMXKI-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




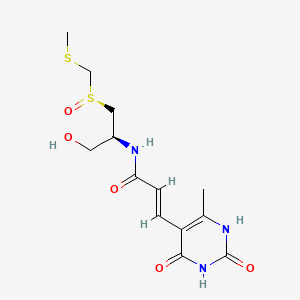

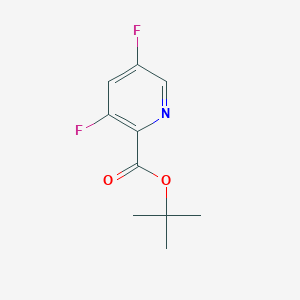

![Tetrahydro-2H-pyran-4-yl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8136257.png)
![2-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B8136258.png)

